molecular formula C8H15NO3 B1380662 Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate CAS No. 1534779-33-3

Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate

Cat. No. B1380662
CAS RN: 1534779-33-3
M. Wt: 173.21 g/mol
InChI Key: RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is a chemical compound . It is also known as piperidinecarboxylic acid. The compound has a molecular weight of 173.21 g/mol .


Molecular Structure Analysis

The IUPAC name of the compound is “methyl 4-hydroxy-4-methylpiperidine-1-carboxylate”. The InChI code is “1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3” and the InChI key is "RDJKGGFMBWGHGZ-UHFFFAOYSA-N" .


Physical And Chemical Properties Analysis

“Methyl 4-hydroxy-4-methylpiperidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 173.21 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Synthesis : The compound and its derivatives, such as tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, serve as important intermediates in the synthesis of novel inhibitors, like the protein tyrosine kinase Jak3 inhibitor CP-690550. This demonstrates its utility in producing complex molecules for therapeutic purposes (Chen Xin-zhi, 2011).

  • Hydrogen Bonding : Derivatives like 4-Hydroxypiperidinium iodide and 4-Methylpiperidinium 4-methylpiperidine-N-carboxylate hydrate show unique hydrogen bonding and crystal packing, indicating the role of such compounds in understanding molecular interactions and designing new materials (M. Freytag & Peter G. Jones, 1999).

  • Conformational Studies : NMR studies of 4-hydroxy-1-methylpiperidine betaine derivatives have provided insights into molecular conformations, useful in the design of drugs and materials with specific physical and chemical properties (Z. Dega-Szafran, E. Dulewicz, M. Szafran, 2006).

Applications in Drug Development and Analysis

  • Antimicrobial Agents : Some derivatives have been synthesized and tested against various microorganisms like Escherichia coli and Staphylococcus aureus, highlighting the potential of these compounds in developing new antimicrobial agents (Z. Dega-Szafran & E. Dulewicz, 2006).

  • Acetylcholinesterase Activity : Synthesis of 1-[11C]methylpiperidin-4-yl propionate for in vivo measurements of acetylcholinesterase activity demonstrates the compound's utility in studying neurodegenerative diseases and developing treatments (S. Snyder et al., 1998).

Material Science and Organic Chemistry

  • Crystallographic Studies : Investigations into cocrystals of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride provide valuable information on molecular packing, which is essential for designing materials with desired physical properties (Z. Dega-Szafran et al., 2006).

  • Synthetic Chemistry : The use of methyl 4-hydroxy-4-methylpiperidine-1-carboxylate and its derivatives in various synthetic approaches highlights its importance in the creation of novel organic compounds, which can lead to advances in pharmaceuticals and materials science (I. Szatmári, L. Kiss, F. Fülöp, 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335. The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 4-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-8(11)3-5-9(6-4-8)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJKGGFMBWGHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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